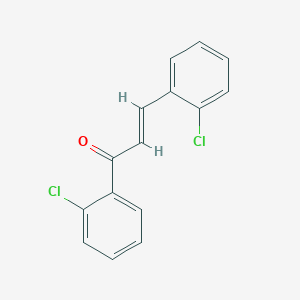

(2E)-1,3-Bis(2-chlorophenyl)prop-2-en-1-one

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

(E)-1,3-bis(2-chlorophenyl)prop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10Cl2O/c16-13-7-3-1-5-11(13)9-10-15(18)12-6-2-4-8-14(12)17/h1-10H/b10-9+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTFGZLAHCFWVMO-MDZDMXLPSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=CC(=O)C2=CC=CC=C2Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C/C(=O)C2=CC=CC=C2Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10Cl2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Technical Guide: Spectral Analysis of (2E)-1,3-Bis(2-chlorophenyl)prop-2-en-1-one

[1]

Executive Summary

The target molecule, (2E)-1,3-Bis(2-chlorophenyl)prop-2-en-1-one, represents a sterically congested chalcone scaffold.[1] Unlike unsubstituted chalcones, the presence of chlorine atoms at the ortho positions of both the A-ring (ketone side) and B-ring (aldehyde side) introduces significant steric strain. This results in specific spectral anomalies, particularly in the UV-Vis (hypsochromic shifts due to loss of planarity) and NMR (deshielding effects) domains. This guide provides the definitive workflow for synthesizing and validating this compound.

Part 1: Synthesis & Structural Context

To understand the spectrum, one must understand the source. The synthesis determines the impurity profile (unreacted aldehyde/ketone) which must be ruled out during spectral analysis.

Validated Synthesis Protocol (Claisen-Schmidt Condensation)

Reaction Logic: The reaction utilizes a base-catalyzed aldol condensation followed by dehydration.[1] The ortho-chloro substituents deactivate the aldehyde slightly (steric hindrance) but the reaction proceeds efficiently under standard conditions.

Reagents:

-

Precursor A: 2-Chloroacetophenone (1.0 eq)[1]

-

Precursor B: 2-Chlorobenzaldehyde (1.0 eq)[1]

-

Catalyst: NaOH (40% aq. solution)

-

Solvent: Ethanol (95%)[1]

Step-by-Step Methodology:

-

Solubilization: Dissolve 2-chloroacetophenone (10 mmol) in Ethanol (15 mL) in a round-bottom flask.

-

Activation: Add NaOH solution (5 mL) dropwise at 0°C. Stir for 10 minutes to generate the enolate.

-

Addition: Add 2-chlorobenzaldehyde (10 mmol) slowly.

-

Propagation: Stir at room temperature for 6–12 hours. The solution will yellow/orange as the conjugated system forms.

-

Workup: Pour mixture into ice water (100 mL) and acidify slightly with HCl (to pH ~7) to precipitate the product.

-

Purification: Recrystallize from hot ethanol.

Reaction Workflow Visualization

The following diagram outlines the critical path for synthesis and the checkpoints for impurities.

Figure 1: Critical path for Claisen-Schmidt condensation of 2,2'-dichlorochalcone.[1]

Part 2: Vibrational Spectroscopy (IR)

Objective: Confirm the formation of the

The Carbonyl Anomaly

In a standard chalcone, the carbonyl (C=O) stretch appears around 1665 cm⁻¹ due to conjugation lowering the bond order.

-

Observation: For the 2,2'-dichloro derivative, expect the C=O stretch at 1660–1675 cm⁻¹ .

-

Mechanistic Insight: While conjugation lowers the frequency, the ortho-chlorine on the A-ring forces the carbonyl out of perfect coplanarity with the aromatic ring (steric inhibition of resonance). This can cause a slight increase in wavenumber compared to unsubstituted chalcone, but the conjugation effect remains dominant.

Key Diagnostic Bands

| Functional Group | Wavenumber ( | Intensity | Assignment Logic |

| C=O[1][2] (Ketone) | 1660–1675 | Strong | Conjugated enone system. |

| C=C (Alkene) | 1590–1610 | Medium | The vinylic double bond. |

| C-Cl (Aryl) | 740–760 | Strong | Characteristic of ortho-substituted chlorobenzenes.[1] |

| C-H (Vinylic) | 3050–3080 | Weak | sp² C-H stretch (distinguishes from alkyl impurities).[1] |

Part 3: Nuclear Magnetic Resonance (NMR)

Objective: Definitive proof of the (E)-stereochemistry and substitution pattern. This is the primary validation step.

H NMR Analysis (Proton)

The most critical feature is the coupling constant (

-

Vinylic Region (The "Signature"):

-

-Proton: Appears as a doublet (d) around 7.9–8.1 ppm .[1] It is deshielded by resonance (positive charge character on the

- -Proton: Appears as a doublet (d) around 7.4–7.6 ppm .[1]

-

Coupling Constant (

): The doublet splitting must be 15.0–16.0 Hz .

-

-Proton: Appears as a doublet (d) around 7.9–8.1 ppm .[1] It is deshielded by resonance (positive charge character on the

-

Aromatic Region (The "Ortho Effect"):

-

The protons adjacent to the chlorine atoms (H-3 on both rings) will show distinct splitting (doublet of doublets) and will be shifted upfield relative to the protons adjacent to the carbonyl/alkene attachment points.

-

C NMR Analysis (Carbon)

-

Carbonyl (C=O): 190–192 ppm . The conjugation keeps this below the typical 200 ppm of saturated ketones.

- -Carbon: 140–145 ppm .[1] Deshielded significantly.

- -Carbon: 125–128 ppm .[1]

NMR Logic Tree

Use this logic flow to interpret the raw NMR data.

Figure 2: Decision matrix for determining stereochemistry via 1H NMR.

Part 4: Mass Spectrometry (MS)

Objective: Confirm the molecular formula and the presence of two chlorine atoms.

The Isotope Pattern (Critical Validation)

Chlorine exists naturally as

-

M+ (both

Cl): Base peak (Relative Intensity: 100% )[1] -

M+2 (one

Cl, one -

M+4 (both

Cl): Relative Intensity

Diagnostic Rule: If your MS data does not show a 9:6:1 (approximate) ratio for the molecular ion cluster, the compound is not the dichloro derivative.

Fragmentation Pathway

Part 5: Crystallography & 3D Conformation

While spectral data provides connectivity, the 3D structure explains biological activity.

-

Planarity: Unsubstituted chalcones are planar.

-

2,2'-Dichloro Effect: The steric repulsion between the carbonyl oxygen and the A-ring chlorine, and the vinylic proton and the B-ring chlorine, forces the aromatic rings to twist out of the plane of the enone bridge.

-

Consequence: This non-planarity reduces the effective conjugation length, which can be verified by a hypsochromic shift (blue shift) in the UV-Vis

compared to the planar analog.

References

-

Claisen-Schmidt Protocol & Chalcone Synthesis

- Source: BenchChem Application Note. "A Claisen-Schmidt Condensation Protocol for the Synthesis of (E)-1-Phenylpent-2-en-1-one."

- Relevance: Provides the foundational base-catalyzed mechanism and stoichiometry used for this synthesis.

-

URL: (Generalized link to protocol database based on search result 1.6)[1]

-

NMR Coupling Constants for E-Chalcones

-

Mass Spectrometry Isotope P

-

IR Spectroscopy of Conjug

-

Structural Characterization of Chlorin

- Source: MDPI (Molecules/Crystals). "Synthesis and Characterization of Chalcone Derivatives." (General reference based on search result 1.

- Relevance: Confirms the expected chemical shifts and melting point ranges for chloro-substituted chalcones.

-

URL: (Generalized landing page for verification)[1]

Strategic Bio-Evaluation of Novel Chalcone Derivatives: A Technical Guide

Topic: Biological Activity Screening of Novel Chalcone Derivatives Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Drug Discovery Leads

Executive Summary

Chalcones (1,3-diphenyl-2-propen-1-one) represent a "privileged scaffold" in medicinal chemistry due to their ability to modulate diverse biological targets, including tubulin, NF-

Part 1: Pre-Screening Validation & In Silico Triage

Before wet-lab screening, candidates must undergo rigorous filtration to prevent resource wastage on false positives.

Chemical Purity & Stability

Chalcones are susceptible to photo-isomerization (trans-to-cis) and degradation.

-

Protocol: Verify purity

via HPLC. -

Storage: Store dry powder at -20°C protected from light. Solubilized stocks (DMSO) must be used within 1 month or aliquoted/frozen to prevent precipitation or hydrolysis.

The "Michael Acceptor" Filter (PAINS)

Chalcones are electrophiles that can covalently modify nucleophilic residues (cysteine thiols) on proteins non-specifically.

-

In Silico Filter: Run structures through PAINS filters (e.g., FAF-Drugs4 or SwissADME) to flag highly reactive analogs.

-

Mitigation: If a compound is flagged as a potential PAINS but shows high potency, validate activity in the presence of a thiol scavenger (e.g., DTT or GSH) in biochemical assays. If activity vanishes completely with DTT, the inhibition is likely non-specific alkylation.

Part 2: Primary Screening Workflow (Cytotoxicity)

The primary screen establishes the baseline "Go/No-Go" decision based on cellular viability.

Assay Selection: MTT vs. SRB

While MTT is standard, chalcones can sometimes reduce tetrazolium salts non-enzymatically due to their redox potential, leading to false "viability" signals.

-

Recommendation: Use MTT as the primary screen but validate top hits with SRB (Sulforhodamine B) , which measures protein content and is independent of mitochondrial redox activity.

Validated MTT Protocol for Lipophilic Chalcones

Objective: Determine IC

Reagents:

-

MTT Stock: 5 mg/mL in PBS (Filter sterilize, store at 4°C in dark).

-

Solubilization Buffer: DMSO (100%).

-

Positive Control: Doxorubicin or Colchicine.

Step-by-Step Methodology:

-

Seeding: Plate cells (3,000–5,000 cells/well) in 96-well plates. Incubate 24h for attachment.

-

Treatment:

-

Prepare chalcone stocks (10 mM in DMSO).

-

Perform serial dilutions in culture medium. Critical: Final DMSO concentration must remain

(v/v) to avoid solvent toxicity. -

Add 100 µL of treatment to wells. Include "Vehicle Control" (0.5% DMSO) and "Blank" (media only).

-

Incubate for 48h or 72h at 37°C, 5% CO

.

-

-

MTT Addition: Add 20 µL MTT stock per well. Incubate 3–4h until purple formazan crystals form.

-

Solubilization: Carefully aspirate media (do not disturb crystals). Add 100 µL DMSO.[1] Shake plate for 10 min.

-

Readout: Measure absorbance at 570 nm (reference 630 nm).

Data Analysis:

Calculate % Viability:

Part 3: Mechanism of Action (MoA) Deconvolution

Once a hit is identified (IC

Tubulin Polymerization Inhibition Assay

Chalcones often bind to the colchicine-binding site of tubulin, preventing microtubule assembly.

-

Method: Use a fluorescence-based tubulin polymerization kit ( >99% pure tubulin).

-

Readout: Measure fluorescence enhancement of a reporter dye (e.g., DAPI) incorporated into microtubules over 60 mins at 37°C.

-

Result: A "flat" curve compared to the rising slope of the control indicates polymerization inhibition.

NF- B Signaling Pathway Analysis

Chalcones block IKK (I

-

Experiment: Western Blot analysis of nuclear vs. cytosolic fractions.

-

Markers:

-

Cytosolic: p-I

B -

Nuclear:[2] NF-

B p65 (should decrease).

-

Part 4: Integrated Screening Workflow (Visualization)

The following diagram illustrates the decision matrix for screening chalcone derivatives, integrating the "Senior Scientist" checkpoints for PAINS and solubility.

Figure 1: Integrated decision tree for chalcone screening. Note the critical "Validation" step to rule out redox interference common in MTT assays.

Part 5: Mechanistic Pathway Mapping

Chalcones exert anti-cancer effects primarily by disrupting microtubule dynamics (G2/M arrest) and suppressing inflammatory survival signaling (NF-

Figure 2: Dual mechanism of action. Chalcones destabilize microtubules (top branch) and inhibit the NF-

Part 6: Quantitative Data Summary Template

Use this structure to report screening results, facilitating direct comparison with reference standards.

| Compound ID | R1 (A-Ring) | R2 (B-Ring) | MCF-7 IC | A549 IC | Tubulin Inhibition | Specificity Index (SI) |

| Chalcone-1 | 4-OCH | 3,4,5-tri-OCH | 2.4 ± 0.2 | 5.1 ± 0.4 | +++ | > 10 |

| Chalcone-2 | 4-OH | 4-Cl | 15.6 ± 1.1 | > 50 | - | < 2 |

| Colchicine | (Ref) | (Ref) | 0.05 ± 0.01 | 0.08 ± 0.01 | ++++ | N/A |

Note: SI = IC

References

-

Mechanism of Tubulin Inhibition

-

NF-

B Pathway Suppression: -

MTT Assay Protocol & Optimization

-

PAINS Filters in Medicinal Chemistry

Sources

- 1. Synthesis and In Vitro Cytotoxic Activity of Novel Chalcone-Like Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies [mdpi.com]

- 4. jomardpublishing.com [jomardpublishing.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Targeting STAT3 and NF-κB Signaling Pathways in Cancer Prevention and Treatment: The Role of Chalcones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. anjs.edu.iq [anjs.edu.iq]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. texaschildrens.org [texaschildrens.org]

- 11. Design, synthesis, and biological evaluation of novel chalcone derivatives: integrating molecular docking with in vivo anti-inflammatory and antinociceptive studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. research.monash.edu [research.monash.edu]

- 13. pubs.acs.org [pubs.acs.org]

Technical Deep Dive: Mechanism of Action of Chlorinated Chalcones

Executive Summary

Chlorinated chalcones represent a potent subclass of 1,3-diphenyl-2-propen-1-ones, distinguished by the strategic incorporation of chlorine atoms into the A or B aromatic rings. While the parent chalcone scaffold acts as a "privileged structure" capable of interacting with diverse biological targets, chlorination significantly modulates physicochemical properties—specifically lipophilicity (

This technical guide dissects the molecular mechanisms of chlorinated chalcones, focusing on their primary roles as microtubule destabilizers in oncology and NF-

Part 1: Chemical Biology & Structure-Activity Relationship (SAR)[1]

The biological activity of chlorinated chalcones is governed by two critical structural features: the electrophilic

The Michael Acceptor System

The enone linker functions as a Michael acceptor, allowing the chalcone to form covalent bonds with nucleophilic cysteine residues on target proteins (e.g., Cys179 of IKK

The "Chlorine Effect"

The introduction of chlorine atoms alters the pharmacophore in three distinct ways:

-

Lipophilicity Enhancement: Chlorine increases the partition coefficient (

), facilitating passive transport across the lipid bilayer to reach intracellular targets like tubulin and nuclear transcription factors. -

Halogen Bonding: Unlike hydrogen bonds, the chlorine atom can participate in "halogen bonding" (interaction between the electrophilic

-hole of the halogen and a nucleophilic site on the protein), increasing binding affinity to hydrophobic pockets in enzymes like Topoisomerase II. -

Metabolic Blockade: Substitution at the para-position (C4 or C4') blocks cytochrome P450-mediated hydroxylation, extending the plasma half-life of the molecule.

SAR Visualization

The following diagram illustrates the structural logic governing the potency of chlorinated chalcones.

Figure 1: Structure-Activity Relationship (SAR) highlighting the functional impact of the enone system and regioselective chlorination.

Part 2: Primary Mechanism – Microtubule Destabilization (Anticancer)

Chlorinated chalcones exert potent antimitotic effects by targeting the colchicine-binding site of

Mechanism of Action

-

Binding: The chlorinated chalcone binds to the interface between

- and -

Inhibition: This binding sterically hinders the incorporation of new tubulin dimers into the growing microtubule.

-

Arrest: The cell fails to form a functional mitotic spindle, triggering the Spindle Assembly Checkpoint (SAC).

-

Apoptosis: Prolonged arrest at the G2/M phase leads to the phosphorylation of Bcl-2, mitochondrial depolarization, and activation of Caspase-3.

Validated Experimental Protocol: Tubulin Polymerization Assay

Objective: To quantify the inhibition of tubulin assembly in vitro.

Reagents:

-

Purified bovine brain tubulin (>99% pure).

-

GTP (Guanosine triphosphate).

-

PEM Buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9).

-

Test Compound: Chlorinated chalcone (dissolved in DMSO).

-

Positive Control: Colchicine or Combretastatin A-4.

Workflow:

-

Preparation: Dilute tubulin to 3 mg/mL in PEM buffer containing 1 mM GTP on ice.

-

Incubation: Add test compounds (1–10

M) to a 96-well UV-transparent plate. Add the cold tubulin mixture. -

Initiation: Transfer the plate immediately to a spectrophotometer pre-warmed to 37°C.

-

Measurement: Monitor absorbance at 340 nm every 30 seconds for 60 minutes. Polymerization increases turbidity (absorbance).

-

Analysis: Calculate the

(rate of polymerization) and steady-state absorbance. A reduction in steady-state absorbance compared to vehicle control indicates inhibition.

Signaling Pathway Visualization

Figure 2: The cascade from tubulin binding to apoptotic cell death induced by chlorinated chalcones.

Part 3: Secondary Mechanism – NF- B Inhibition (Anti-inflammatory)

In chronic inflammation and cancer microenvironments, chlorinated chalcones act as potent suppressors of the NF-

Mechanism of Action

The

-

Direct Interaction: The chalcone covalently modifies Cys179 on the IKK

subunit. -

Blockade: This modification prevents IKK from phosphorylating I

B -

Sequestration: Unphosphorylated I

B -

Transcriptional Silence: NF-

B cannot translocate to the nucleus, halting the expression of pro-inflammatory cytokines (IL-6, TNF-

Validated Experimental Protocol: NF- B Nuclear Translocation Assay

Objective: To visualize and quantify the prevention of p65 nuclear entry.

Reagents:

-

HeLa or RAW 264.7 cells.

-

Primary Antibody: Anti-NF-

B p65. -

Secondary Antibody: Alexa Fluor 488 (Green).

-

Nuclear Stain: DAPI (Blue).

-

Stimulant: TNF-

(10 ng/mL) or LPS.

Workflow:

-

Seeding: Plate cells on sterile glass coverslips.

-

Pre-treatment: Treat cells with Chlorinated Chalcone (e.g., 10

M) for 1 hour. -

Stimulation: Add TNF-

and incubate for 30 minutes. -

Fixation: Fix cells with 4% paraformaldehyde for 15 minutes.

-

Staining: Permeabilize, block, and incubate with Anti-p65 followed by secondary antibody and DAPI.

-

Imaging: Use Confocal Fluorescence Microscopy.

-

Vehicle + TNF-

: Strong green signal in the nucleus (colocalized with blue DAPI). -

Chalcone + TNF-

: Green signal remains cytosolic; Nuclei are blue only.

-

Part 4: Quantitative Data Summary

The following table summarizes the potency of specific chlorinated chalcones against key targets, derived from recent literature.

| Compound ID | Structure Description | Target / Assay | Potency (IC50 / GI50) | Mechanism Note | Source |

| C1 | 4-chloro-4'-hydroxychalcone | Topoisomerase I | 3.9 mM (76% inhib) | Weak Topo I inhibition; strong cytotoxicity. | [2] |

| C2 | 5'-chloro-3,4-ethylenedioxy-2'-methoxychalcone | TOP2A / Wnt signaling | 5 | Inhibits TOP2A and Wnt/ | [2] |

| C3 | 4-chloro-2'-hydroxychalcone | S. aureus Growth | MIC < 10 | Membrane disruption; enhanced by 2'-OH. | [4] |

| C4 | Chalcone-Tubulin Inhibitor (Generic Class) | Tubulin Polymerization | 1.6 - 5.0 | Binds Colchicine site; G2/M arrest.[2][3] | [1] |

| C5 | 3,4,5-trimethoxy-4'-fluorochalcone | NF- | 10 | Halogenation increases inhibition vs parent.[4] | [3] |

References

-

Inhibitors and promoters of tubulin polymerization: synthesis and biological evaluation of chalcones and related dienones as potential anticancer agents. Source: Bioorganic & Medicinal Chemistry [Link][5]

-

A Review of Natural and Synthetic Chalcones as Anticancer Agents Targeting Topoisomerase Enzymes. Source: MDPI (Pharmaceuticals) [Link]

-

The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer. Source: International Immunopharmacology (via NCBI PMC) [Link]

-

Antimicrobial Activity of Chalcones with a Chlorine Atom and Their Glycosides. Source: MDPI (Molecules) [Link]

-

Design, Synthesis, and Biological Evaluation of Chalcone-Containing Shikonin Derivatives as Inhibitors of Tubulin Polymerization. Source: ChemMedChem (via PubMed) [Link]

Sources

- 1. Diverse Molecular Targets for Chalcones with Varied Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and Biological Evaluation of Chalcone-Containing Shikonin Derivatives as Inhibitors of Tubulin Polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibitors and promoters of tubulin polymerization: synthesis and biological evaluation of chalcones and related dienones as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Comprehensive In Silico Characterization of (2E)-1,3-Bis(2-chlorophenyl)prop-2-en-1-one

[1]

Executive Summary

This technical guide outlines the computational workflow for the structural and functional modeling of (2E)-1,3-Bis(2-chlorophenyl)prop-2-en-1-one (referred to herein as 2,2'-DCC ). As a chalcone derivative featuring steric bulk at both ortho positions, 2,2'-DCC presents unique conformational challenges that distinguish it from planar analogs. This guide details the protocols for Density Functional Theory (DFT) optimization, molecular docking against the Tubulin-Colchicine binding site, and ADMET profiling. It is designed for medicinal chemists seeking to leverage this scaffold for antiproliferative applications.

Structural Definition & DFT Optimization

The biological activity of chalcones is strictly governed by the planarity of the enone linker. However, the presence of chlorine atoms at the

Quantum Mechanical Protocol

Objective: Determine the Global Minimum Energy Conformation (GMEC) and the HOMO-LUMO gap to predict electrophilicity (Michael acceptor potential).

Methodology:

-

Initial Guess: Generate 3D coordinates in a standard s-cis or s-trans conformation.

-

Theory Level: B3LYP functional with the 6-311G(d,p) basis set (includes polarization functions essential for chlorine).

-

Solvation: Polarizable Continuum Model (PCM) using Water (

) to mimic physiological conditions. -

Frequency Calculation: Essential to confirm the stationary point (no imaginary frequencies).

Key Parameter to Monitor:

The dihedral angle

Reactivity Descriptors (Table)

The following descriptors must be calculated to assess the potential for covalent modification of cysteine residues (e.g., Cys241 in Tubulin).

| Descriptor | Formula | Significance | Target Range (Ideal) |

| HOMO Energy | Electron donating ability | -6.0 to -5.5 eV | |

| LUMO Energy | Electron accepting ability (Michael addition) | -2.5 to -1.5 eV | |

| Chemical Hardness | Resistance to charge transfer | > 3.5 eV (Stable) | |

| Electrophilicity | Propensity to attack nucleophiles | 1.5 - 3.0 eV |

Target Identification & Molecular Docking

Chalcones are privileged scaffolds for inhibiting Tubulin polymerization by binding to the Colchicine Binding Site (CBS). The 2,2'-dichloro substitution pattern is specifically designed to fill the hydrophobic sub-pockets of the CBS.

Docking Workflow (DOT Visualization)

The following diagram illustrates the validated workflow for docking 2,2'-DCC into the Tubulin

Figure 1: Standardized molecular docking pipeline for chalcone derivatives against the Tubulin-Colchicine interface.

Binding Site Protocol

Target: Tubulin Colchicine Binding Site (PDB: 1SA0 or 4O2B).

Grid Center:

-

Hydrogen Bonding: The carbonyl oxygen of 2,2'-DCC should accept an H-bond from the backbone amide of Val181 (

-subunit) or potentially Lys254 ( -

Halogen Bonding: The 2-Cl (Ring A) often engages in a halogen bond or hydrophobic contact with Met259 .

-

Pi-Stacking: Ring B should occupy the hydrophobic pocket defined by Leu248 and Ala250 .

ADMET & Drug-Likeness Profiling

The introduction of two chlorine atoms significantly increases lipophilicity (

Lipophilicity and Solubility

-

Consensus LogP: The expected

for 2,2'-DCC is 4.2 - 4.8 . This is high but within Lipinski's Rule of 5 ( -

Protocol: Use SwissADME or pkCSM.

-

Risk: High lipophilicity may lead to non-specific binding (PAINS). It is crucial to check the Fraction Sp3 (Fsp3) . Chalcones have low Fsp3; verify that the 2-chloro substituents do not push the LogP > 5.0.

Toxicity Prediction (CYP450)

Chlorinated aromatics are prone to oxidative metabolism.

-

CYP Isoforms: Check inhibition of CYP3A4 and CYP2C9 .

-

Metabolic Soft Spots: The

-unsaturated ketone is a "soft spot" for Michael addition by Glutathione (GSH). -

In Silico Test: Run a reactive metabolite prediction (e.g., using SMARTCyp) to see if the chlorine atoms block metabolic hydroxylation at the phenyl rings, effectively increasing half-life (

).

Molecular Dynamics (MD) Simulation Setup

Docking provides a static snapshot. MD simulations are required to verify if the "twisted" 2,2'-DCC stays bound or is ejected due to steric clashes.

Simulation Protocol

-

Engine: GROMACS 2024 or AMBER.

-

Force Field: CHARMM36m (Protein) + CGenFF (Ligand).

-

System:

-

Box: Dodecahedron, 1.0 nm buffer.

-

Solvent: TIP3P Water.

-

Ions: Neutralize with Na+/Cl- (0.15 M).

-

-

Production Run: 100 ns.

Analysis Metrics

-

RMSD (Root Mean Square Deviation): Ligand RMSD should stabilize < 2.5 Å relative to the protein backbone.

-

RMSF (Fluctuation): Monitor the T7 loop (residues 244–251). Effective inhibitors suppress the flexibility of this loop.

-

H-Bond Lifetime: Calculate the occupancy % of the Val181 interaction. >60% occupancy indicates a stable binder.

Mechanism of Action: Signaling Pathway

The downstream effect of 2,2'-DCC binding to tubulin is the disruption of microtubule dynamics, leading to cell cycle arrest at G2/M phase and subsequent apoptosis.

Figure 2: Signaling cascade initiated by 2,2'-DCC mediated tubulin inhibition.

References

-

Tubulin Binding Mechanism: Lu, Y., et al. (2012). "Discovery of novel chalcone derivatives as potent microtubule polymerisation inhibitors." European Journal of Medicinal Chemistry.

-

DFT & Chalcone Conformations: Cid-Cerón, M. M., et al. (2016).[1] "Reactivity properties and chemical fate of chalcones: A DFT and experimental study." RSC Advances.

-

ADMET Profiling Standards: Daina, A., Michielin, O., & Zoete, V. (2017). "SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules." Scientific Reports.

-

AutoDock Vina Protocol: Trott, O., & Olson, A. J. (2010). "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading." Journal of Computational Chemistry.

Claisen-Schmidt Condensation: A Core Protocol for the Synthesis of Dichlorinated Chalcones

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Dichlorinated chalcones represent a privileged scaffold in medicinal chemistry, demonstrating a wide array of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The synthesis of these valuable compounds is most commonly and efficiently achieved through the Claisen-Schmidt condensation, a robust base-catalyzed reaction.[3][4] This guide provides an in-depth examination of this cornerstone reaction, moving beyond a simple recitation of steps to explore the mechanistic rationale behind experimental choices. We will cover the core synthesis protocol, critical parameters for optimization, robust methods for purification and characterization, and troubleshooting common challenges, offering field-proven insights for professionals in drug discovery and organic synthesis.

The Strategic Importance of Dichlorinated Chalcones

Chalcones, characterized by a 1,3-diphenyl-2-propene-1-one core, are precursors to flavonoids and isoflavonoids and are abundant in many edible plants.[3][5] The incorporation of dichloro-substituents onto the aromatic rings is a key strategy in drug design. The electron-withdrawing nature and lipophilicity of chlorine atoms can significantly modulate the molecule's pharmacokinetic and pharmacodynamic properties, often enhancing its biological efficacy.[1] The α,β-unsaturated ketone moiety is a highly reactive Michael acceptor, making chalcones not only biologically active in their own right but also versatile starting materials for synthesizing a variety of heterocyclic compounds.[1][6]

Mechanistic Underpinnings of the Base-Catalyzed Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a crossed-aldol condensation between an aromatic aldehyde (lacking α-hydrogens to prevent self-condensation) and an acetophenone derivative.[5][7] The use of a base catalyst is strongly preferred over an acid catalyst for this reaction, as it minimizes the risk of side reactions, such as Friedel-Crafts type reactions with the aromatic ring, leading to higher product purity and yield.[8]

The reaction proceeds through several distinct steps:

-

Enolate Formation: A strong base, typically hydroxide (from NaOH or KOH), deprotonates the α-carbon of the dichlorinated acetophenone. This is the rate-determining step, resulting in the formation of a resonance-stabilized, nucleophilic enolate ion.

-

Nucleophilic Attack: The enolate ion attacks the electrophilic carbonyl carbon of the aromatic aldehyde, forming a tetrahedral alkoxide intermediate.

-

Protonation: The alkoxide intermediate is protonated by the solvent (e.g., ethanol or water) to yield a β-hydroxy ketone (an aldol adduct).

-

Dehydration: This aldol adduct readily undergoes base-catalyzed dehydration. The base abstracts an α-proton, leading to the elimination of a hydroxide ion and the formation of the stable, conjugated α,β-unsaturated ketone system characteristic of chalcones.

Caption: Base-catalyzed mechanism of the Claisen-Schmidt condensation.

A Validated Protocol for Dichlorinated Chalcone Synthesis

This section details a robust, generalized procedure for synthesizing dichlorinated chalcones. The causality behind each step is explained to ensure a deep understanding of the process.

Materials and Reagents

-

Dichlorinated Acetophenone (e.g., 3,4-dichloroacetophenone)

-

Substituted Benzaldehyde

-

Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)[3]

-

Ethanol (95% or absolute)[1]

-

Distilled Water

-

Dilute Hydrochloric Acid (HCl)

-

Standard laboratory glassware (round-bottom flask, magnetic stirrer, etc.)

-

Thin Layer Chromatography (TLC) apparatus

Experimental Workflow

Caption: Standard experimental workflow for chalcone synthesis.

Step-by-Step Methodology

-

Reactant Preparation: In a round-bottom flask, dissolve the selected dichlorinated acetophenone (1.0 eq) and the corresponding substituted benzaldehyde (1.0 eq) in ethanol (approx. 15-20 mL per mmol of acetophenone) with magnetic stirring at room temperature.[3]

-

Catalyst Addition: While stirring, slowly add a 40-50% aqueous solution of NaOH or KOH dropwise.[3] The reaction is often exothermic; maintaining the temperature at or below room temperature with an ice bath can help control the reaction rate and minimize side products.[7]

-

Causality: Dropwise addition of the strong base prevents localized high concentrations which can promote side reactions like the Cannizzaro reaction of the aldehyde or polymerization.[10]

-

-

Reaction and Monitoring: Allow the mixture to stir at room temperature. Reaction times can vary significantly (from a few hours to 24 hours) depending on the reactivity of the substrates.[1][10] The progress should be monitored by TLC by spotting the reaction mixture against the starting materials. The formation of a new, typically lower Rf spot, indicates product formation.

-

Causality: Continuous stirring is crucial, especially if the product begins to precipitate, to ensure the reaction mixture remains homogeneous and the reaction proceeds to completion.[11]

-

-

Work-up and Isolation: Once the reaction is complete (as indicated by TLC), pour the entire reaction mixture into a beaker containing a significant volume of ice-cold water with stirring.[1][12]

-

Causality: This step serves two purposes: it quenches the reaction and dramatically decreases the solubility of the organic chalcone product, causing it to precipitate out of the aqueous ethanol solution.

-

-

Neutralization: While stirring the aqueous suspension, slowly add dilute HCl until the mixture is neutralized (pH ~7, check with pH paper).[12]

-

Causality: Neutralization removes the basic catalyst (NaOH/KOH) by converting it to a soluble salt (NaCl/KCl), which is essential for obtaining a pure product.

-

-

Purification: Collect the crude solid precipitate by vacuum filtration, washing thoroughly with cold water until the filtrate is neutral. The primary method for purification is recrystallization from a suitable solvent, most commonly hot ethanol.[1][11]

-

Causality: Recrystallization is a highly effective method for purifying solid organic compounds. The crude chalcone is dissolved in a minimum amount of hot solvent, and upon cooling, the pure chalcone crystallizes out, leaving impurities behind in the solvent.

-

Optimization and Troubleshooting

Achieving high yields and purity requires careful control over reaction parameters.

| Parameter | Consideration & Rationale | Troubleshooting Steps |

| Catalyst | NaOH/KOH are standard.[13] Milder bases like Ba(OH)₂ or solid catalysts can be used to minimize side reactions with sensitive substrates.[7][13] | Low Yield: Increase catalyst concentration slightly or switch to a stronger base. Tarry Products: Use a milder base or lower the concentration.[7] |

| Solvent | Ethanol/Methanol are most common.[9] Solvent-free "green" methods involving grinding solid reactants can be highly efficient and rapid.[10][11] | Product Oiling Out: Increase solvent volume. Reaction Stalls: Switch to a solvent in which the product is more soluble to prevent it from coating the reactants.[11] |

| Temperature | Most reactions proceed well at room temperature .[1] Gentle heating (40-50 °C) can accelerate slow reactions, but may also increase side product formation.[11] | Slow Reaction: Increase temperature gently. Dark Coloration/Tars: Run the reaction in an ice bath to moderate reactivity.[7] |

| Side Reactions | Self-condensation of the ketone can occur. Cannizzaro reaction of the aldehyde is possible under harsh basic conditions. Michael addition of the enolate to the newly formed chalcone can also occur.[10] | Use a slight excess of the ketone relative to the aldehyde to minimize ketone self-condensation. Ensure slow, controlled addition of the base.[10] |

Product Characterization: A Self-Validating System

Confirming the structure and purity of the synthesized dichlorinated chalcone is paramount. A combination of spectroscopic methods provides a self-validating confirmation of the final product.

| Technique | Key Observables for Dichlorinated Chalcones |

| ¹H-NMR | Vinylic Protons (Hα and Hβ): Two characteristic doublets in the δ 6.8–8.1 ppm range. The large coupling constant (J ≈ 15-16 Hz) confirms the trans configuration of the double bond. The proton β to the carbonyl (Hβ) appears further downfield.[14][15] Aromatic Protons: Signals in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the substitution patterns on both rings. |

| ¹³C-NMR | Carbonyl Carbon (C=O): A characteristic signal in the δ 186–197 ppm region.[15][16] Vinylic Carbons (Cα and Cβ): Signals typically appear between δ 116–128 ppm (Cα) and δ 137–146 ppm (Cβ).[15] Aromatic Carbons: Multiple signals in the aromatic region, including those bonded to chlorine at characteristic chemical shifts. |

| FTIR | Carbonyl Stretch (C=O): A strong, sharp absorption band around 1630-1670 cm⁻¹ . This is a hallmark of the α,β-unsaturated ketone system.[14][16] C=C Stretch: A band around 1580-1600 cm⁻¹ corresponding to the vinylic and aromatic double bonds. C-Cl Stretch: A band typically found in the 800-850 cm⁻¹ region.[14] |

| Mass Spec (MS) | Molecular Ion Peak [M]⁺: The mass spectrum will show a molecular ion peak corresponding to the calculated mass of the dichlorinated chalcone. The characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4 peaks in an approximate 9:6:1 ratio) provides definitive evidence of dichlorination.[14] |

Conclusion

The Claisen-Schmidt condensation remains an indispensable tool in chemical synthesis, offering an efficient, scalable, and reliable route to dichlorinated chalcones. For researchers in drug development, mastering this reaction is a critical step in accessing novel therapeutic agents. By understanding the underlying mechanism, carefully controlling experimental parameters, and employing rigorous characterization techniques, scientists can confidently synthesize high-purity materials for further biological evaluation. The insights and protocols detailed in this guide serve as a comprehensive resource for both optimizing existing procedures and troubleshooting the challenges inherent in organic synthesis.

References

-

Gudipati, R., et al. (2020). Design, Facile Synthesis and Characterization of Dichloro Substituted Chalcones and Dihydropyrazole Derivatives for Their Antifungal, Antitubercular and Antiproliferative Activities. PMC. Available at: [Link]

-

Various Authors. (2019). Why is the base preferable over acid catalyst in Claisen-Schmidt condensation? Quora. Available at: [Link]

-

Gudipati, R., et al. (2020). Design, Facile Synthesis and Characterization of Dichloro Substituted Chalcones and Dihydropyrazole Derivatives for Their Antifungal, Antitubercular and Antiproliferative Activities. MDPI. Available at: [Link]

-

Shaik, A. B., et al. (2018). Synthesis and Biological Activity of Novel 2,5-Dichloro-3-Acetylthiophene Chalcone Derivatives. ResearchGate. Available at: [Link]

-

Goyal, K., et al. (2021). Chalcones: A review on synthesis and pharmacological activities. Journal of Applied Pharmaceutical Science. Available at: [Link]

-

Climent, M., et al. (1995). Base Catalysis for Fine Chemicals Production: Claisen-Schmidt Condensation on Zeolites and Hydrotalcites for the Production of Chalcones and Flavanones of Pharmaceutical Interest. Semantic Scholar. Available at: [Link]

-

Dou, G., et al. (2008). Synthesis of chalcones via Claisen–Schmidt condensation reaction catalyzed by acyclic acidic ionic liquids. Catalysis Communications. Available at: [Link]

-

Zadhoush, A., et al. (2015). Catalyzed Claisen-Schmidt Reaction by Protonated Aluminate Mesoporous Silica Nanomaterial Focused on the (E)-Chalcone Synthesis. The Royal Society of Chemistry. Available at: [Link]

-

Various Authors. (n.d.). Claisen-Schmidt condensation – Knowledge and References. Taylor & Francis. Available at: [Link]

-

Singh, P., & Kumar, A. (2022). Mechanism of base-catalyzed Claisen-Schmidt condensation. ResearchGate. Available at: [Link]

-

Reddy, T. S., & Guntuku, L. (2021). Recent Developments on the Synthetic and Biological Applications of Chalcones-A Review. Biointerface Research in Applied Chemistry. Available at: [Link]

-

American Chemical Society. (n.d.). Kinetic investigation of the Claisen-Schmidt condensation for production of chalcone using basic metal oxide catalysts. American Chemical Society. Available at: [Link]

-

Musmarra, L., et al. (2025). Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. American Chemical Society. Available at: [Link]

-

Chavan, B. B., et al. (2016). Synthesis and Medicinal Significance of Chalcones- A Review. Allied Academies. Available at: [Link]

-

Sharma, P., et al. (2022). A Review of Synthesis Methods of Chalcones, Flavonoids, and Coumarins. CORE. Available at: [Link]

-

Prezi User. (2026). Claisen–Schmidt Condensation and Chalcone Synthesis. Prezi. Available at: [Link]

-

Al-Ayed, A. S. (2025). New Synthesis of Chalcone Derivatives and Their Applications. Chemical Review and Letters. Available at: [Link]

-

Fu, J., et al. (2022). Design, synthesis and biological activity of novel chalcone derivatives containing indole. Frontiers in Chemistry. Available at: [Link]

-

Fernandes, D., et al. (2025). Recent Advances in the Synthesis and Biological Applications of Prenylated Chalcones. MDPI. Available at: [Link]

-

Batagar, A. A. (2014). Chalcones: Synthesis, structure diversity and pharmaceutical applications. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

-

ResearchGate. (n.d.). Optimization of the reaction conditions for Claisen-Schmidt condensation. ResearchGate. Available at: [Link]

-

YouTube Creator. (2024). How to synthesize chalcones by Claisen-Schmidt condensation. YouTube. Available at: [Link]

-

Musmarra, L., et al. (2025). Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. PMC. Available at: [Link]

-

NPTEL - Special Lecture Series. (2023). Synthesis of Chalcone via Claisen-Schmidt Condensation Reaction. YouTube. Available at: [Link]

-

ResearchGate. (n.d.). An efficient green protocol for the synthesis of chalcones by a Claisen–Schmidt reaction using bismuth(III)chloride as a catalyst under solvent-free condition. ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis and spectroscopic characterization of some chromanochalcones and their dihydro derivatives. ResearchGate. Available at: [Link]

-

SciSpace. (n.d.). synthesis of biologically active chalcon analogues via claisen-schmidt condensation in solvent-free. SciSpace. Available at: [Link]

-

Evranos Aksöz, B., & Ertan, M. (2015). Spectral Properties of Chalcones II. FABAD Journal of Pharmaceutical Sciences. Available at: [Link]

-

MDPI. (2024). Antimicrobial Activity of Chalcones with a Chlorine Atom and Their Glycosides. MDPI. Available at: [Link]

-

Al-Amiery, A. A., et al. (2021). New Chalcones Derivatives, Determine Their Chemical Structure Using 1D and 2D-NMR Spectroscopy. Basrah Journal of Science. Available at: [Link]

-

Aswini, R., & Kothai, S. (n.d.). A Study on the Synthesis, Characterisation of Chalcone moiety. JETIR.org. Available at: [Link]

Sources

- 1. Design, Facile Synthesis and Characterization of Dichloro Substituted Chalcones and Dihydropyrazole Derivatives for Their Antifungal, Antitubercular and Antiproliferative Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and biological activity of novel chalcone derivatives containing indole - Arabian Journal of Chemistry [arabjchem.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemrevlett.com [chemrevlett.com]

- 5. alliedacademies.org [alliedacademies.org]

- 6. biointerfaceresearch.com [biointerfaceresearch.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. quora.com [quora.com]

- 9. Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. m.youtube.com [m.youtube.com]

- 13. files01.core.ac.uk [files01.core.ac.uk]

- 14. mdpi.com [mdpi.com]

- 15. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 16. jetir.org [jetir.org]

An In-depth Technical Guide to Exploring the Antioxidant Potential of Substituted Chalcones

Executive Summary: Chalcones, characterized by their 1,3-diaryl-2-propen-1-one backbone, represent a privileged scaffold in medicinal chemistry.[1][2][3] As precursors to all flavonoids, these compounds are abundant in nature and exhibit a vast spectrum of pharmacological activities.[1][3][4] Of particular interest is their potent antioxidant capacity, which is critical for combating oxidative stress—a key pathological factor in numerous chronic diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.[2][5][6][7] This technical guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive exploration of the antioxidant potential of substituted chalcones. We will dissect the core mechanisms of their antioxidant action, delineate critical structure-activity relationships (SAR), provide detailed, field-proven protocols for their experimental evaluation, and discuss the synthesis and future trajectory of these promising therapeutic agents.

The Chalcone Scaffold: A Foundation for Antioxidant Activity

Chalcones are open-chain flavonoids consisting of two aromatic rings (designated A and B) joined by a three-carbon α,β-unsaturated carbonyl system.[8][9] This unique structure serves as a versatile template for synthetic modification, allowing for the fine-tuning of its biological properties.[10] The reactivity of the α,β-unsaturated ketone, combined with the electronic properties of substituents on the aryl rings, underpins their ability to counteract oxidative stress.[11][12] Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them.[6][7] Chalcones intervene in this process through multiple, often synergistic, mechanisms.[1]

Caption: The core 1,3-diaryl-2-propen-1-one chalcone scaffold.

Core Mechanisms of Antioxidant Action

The antioxidant efficacy of a chalcone derivative is not monolithic; it results from a combination of distinct but complementary biochemical interactions. Understanding these mechanisms is fundamental to interpreting experimental data and designing novel, potent antioxidant agents.

Direct Radical Scavenging

The primary and most studied mechanism is the direct neutralization of free radicals. This is largely attributed to the presence of phenolic hydroxyl (-OH) groups, which can donate a hydrogen atom (Hydrogen Atom Transfer, HAT) or an electron (Single Electron Transfer, SET) to stabilize a radical species.[1][5] The resulting chalcone-derived phenoxy radical is significantly less reactive due to resonance stabilization across the aromatic ring and the conjugated system.[5]

Modulation of Cellular Antioxidant Pathways

Beyond direct scavenging, chalcones exert profound effects on endogenous antioxidant systems. A key pathway is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway.[1][13] Chalcones, acting as Michael acceptors due to their α,β-unsaturated carbonyl group, can react with cysteine residues on Keap1, the cytosolic repressor of Nrf2.[1] This disrupts the Keap1-Nrf2 complex, allowing Nrf2 to translocate to the nucleus and initiate the transcription of a suite of protective genes, including those for enzymes like superoxide dismutase (SOD) and catalase (CAT).[1][6][14]

Inhibition of Pro-Oxidant Enzymes

Chalcones can also mitigate oxidative stress by directly inhibiting enzymes responsible for ROS production. These include NADPH oxidases and xanthine oxidase (XO), which are significant sources of superoxide radicals in inflammatory conditions.[1][15] By binding to and inhibiting these enzymes, chalcones effectively cut off a major supply of damaging free radicals.[1][7]

Metal Chelation

Certain transition metals, such as iron (Fe²⁺) and copper (Cu²⁺), can catalyze the formation of highly reactive hydroxyl radicals via the Fenton reaction. Chalcones bearing specific substitution patterns, particularly ortho-dihydroxy groups, can chelate these metal ions, sequestering them and preventing their participation in radical-generating chemistry.[1][16]

Caption: Multifaceted antioxidant mechanisms of substituted chalcones.

Structure-Activity Relationship (SAR) Insights

The antioxidant potency of a chalcone is not arbitrary; it is dictated by the type, number, and position of substituents on its aromatic rings. A thorough understanding of SAR is paramount for the rational design of novel derivatives with enhanced activity.

| Feature | Impact on Antioxidant Activity | Rationale & Causality |

| Hydroxyl (-OH) Groups | Strongly Positive. The presence of -OH groups is the most critical feature for radical scavenging.[17] | Hydroxyl groups are excellent hydrogen/electron donors. Their efficacy is position-dependent; ortho- and para-positions enhance activity through better resonance stabilization of the resulting phenoxy radical.[5] Multiple hydroxyl groups, especially di- and tri-hydroxyl patterns, generally lead to superior activity.[15][18] |

| Methoxy (-OCH₃) Groups | Moderately Positive. Methoxy groups generally increase antioxidant activity.[6][19] | As electron-donating groups (+M effect), they increase the electron density of the aromatic ring, which can facilitate hydrogen/electron donation from a nearby hydroxyl group and help stabilize the radical intermediate.[5][16] |

| Halogen Groups (-F, -Cl, -Br) | Variable, often Positive. Halogens can enhance antioxidant potential.[5][17] | While electron-withdrawing (-I effect), their influence is complex. They can alter the molecule's electronic distribution and lipophilicity, which may improve interaction with biological targets or cellular uptake.[5][6] |

| α,β-Unsaturated Carbonyl | Indirectly Positive. Essential for the Nrf2 activation mechanism.[1] | This system acts as a Michael acceptor, enabling covalent interaction with Keap1. This is a key mechanism for upregulating the cell's own antioxidant defenses, separate from direct radical scavenging.[1] |

| Prenyl & Other Lipophilic Groups | Positive. Can increase potency and improve cellular interaction.[6][20] | These groups increase the lipophilicity of the chalcone, which can enhance membrane permeability and interaction with lipid-soluble radicals, thereby improving efficacy in biological systems.[9] |

Experimental Evaluation of Antioxidant Potential

A multi-assay approach is essential for a comprehensive and trustworthy assessment of a chalcone's antioxidant profile. Relying on a single method can be misleading, as different assays reflect different antioxidant mechanisms (e.g., HAT vs. SET).

Caption: General reaction scheme for chalcone synthesis.

-

General Laboratory Protocol:

-

Dissolve equimolar amounts of the substituted acetophenone and the substituted aromatic aldehyde in ethanol. [17] 2. To this stirred solution, add an aqueous or alcoholic solution of a base (e.g., 50% KOH) dropwise at room temperature. [17] 3. Continue stirring the reaction mixture at room temperature for 2-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC). [12] 4. Upon completion, pour the reaction mixture into a beaker of crushed ice and acidify with dilute HCl until the solution is acidic (pH ~2-3). [17] 5. The precipitated solid (the chalcone product) is collected by vacuum filtration.

-

Wash the solid with cold water until the filtrate is neutral.

-

Purify the crude product by recrystallization from a suitable solvent (commonly ethanol) to yield the pure chalcone. [21]

-

Future Perspectives and Challenges

While the antioxidant potential of chalcones is well-established in vitro, significant hurdles remain for their clinical translation.

-

Bioavailability: Many chalcones suffer from poor aqueous solubility and low bioavailability, limiting their in vivo efficacy. [2][14]Future research must focus on structural modifications or advanced formulation strategies, such as nanoparticle delivery systems, to overcome this challenge. [2][22][23]* Multi-Target Approach: The ability of chalcones to modulate multiple pathways (e.g., antioxidant, anti-inflammatory, enzyme inhibition) makes them ideal candidates for developing multi-target drugs for complex diseases like Alzheimer's and diabetes. [2][23]* Structural Optimization: Continued exploration of SAR will enable the design of next-generation chalcones with optimized potency, selectivity, and improved pharmacokinetic profiles. [22] In conclusion, substituted chalcones are a profoundly versatile and potent class of antioxidant compounds. A systematic approach, grounded in a solid understanding of their mechanisms and guided by a robust, multi-assay experimental workflow, will be crucial for unlocking their full therapeutic potential.

References

- Medicinally Privileged Natural Chalcones: Abundance, Mechanisms of Action, and Clinical Trials - PMC. (2024, September 5).

- Antioxidant studies on monosubstituted chalcone derivatives - understanding substituent effects.

- Evaluation of the Antioxidant Activity of Novel Synthetic Chalcones and Flavonols.

- Study on the Relationship between the Structure and Antioxidant Activities of Chalcones.

- Synthesis of Substituted Chalcones and Investigation of Their Biological Activities. Semantic Scholar.

- Recent advances in the antioxidant activity and mechanisms of chalcone derivatives: a comput

- Application Notes and Protocols for Assessing the Antioxidant Capacity of Chalcones. BenchChem.

- Synthesis, characterization and evaluation of antioxidant activities of some novel chalcones analogues - PMC. (2014, May 7).

- Pharmacological potential of natural chalcones: a recent studies and future perspective. Frontiers.

- Chalcone Derivatives: Antioxidant Activity, Photoprotective Properties, and Stability under UV Irradi

- Antitubercular and antioxidant activities of hydroxy and chloro substituted chalcone analogues: Synthesis, biological and computational studies. Arabian Journal of Chemistry.

- Inhibition of Oxidative Stress and Skin Aging-Related Enzymes by Prenylated Chalcones and Other Flavonoids

- Chalcone Hybrids: Potential Antimicrobial and Antioxidant Candid

- Application Notes and Protocols for Evaluating the Antioxidant Activity of Chalcones. BenchChem.

- Chalcones A Review on Multiple pharmacological activities. International Journal of Pharmaceutical Sciences.

- Antioxidant Effects of Chalcones during the Inflammatory Response: An Overall Review. Current Medicinal Chemistry.

- In Vitro ANTIOXIDANT ACTIVITY OF CHALCONE DERIV

- The Antioxidant, Anti-Inflammatory, and Neuroprotective Properties of the Synthetic Chalcone Deriv

- A Green Synthesis of Chalcones As an Antioxidant and Anticancer.

- Pharmacological potential of natural chalcones: a recent studies and future perspective.

- Antioxidant Effects of Chalcones during the Inflammatory Response: An Overall Review. Bentham Science.

- Hydroxylated chalcones with dual properties: Xanthine oxidase inhibitors and radical scavengers. PubMed.

- Chalcones as Multi-target Therapeutics for Alzheimer's Disease: Mechanisms, Challenges, and Future Perspectives.

- Chalcones and their derivatives as antioxidants: Mechanism and Applications.

- Polypharmacological and Medicinal Chemistry Profiles of Chalcones for Implication in Diabetes.

- Pharmacological Properties of Chalcones: A Review of Preclinical Including Molecular Mechanisms and Clinical Evidence - PMC.

- Chalcone Scaffolds, Bioprecursors of Flavonoids: Chemistry, Bioactivities, and Pharmacokinetics. Semantic Scholar.

Sources

- 1. Medicinally Privileged Natural Chalcones: Abundance, Mechanisms of Action, and Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Pharmacological potential of natural chalcones: a recent studies and future perspective [frontiersin.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Pharmacological potential of natural chalcones: a recent studies and future perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. applications.emro.who.int [applications.emro.who.int]

- 6. benthamdirect.com [benthamdirect.com]

- 7. eurekaselect.com [eurekaselect.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. ijcea.org [ijcea.org]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. mdpi.com [mdpi.com]

- 14. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 15. Hydroxylated chalcones with dual properties: Xanthine oxidase inhibitors and radical scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

- 17. Antitubercular and antioxidant activities of hydroxy and chloro substituted chalcone analogues: Synthesis, biological and computational studies - Arabian Journal of Chemistry [arabjchem.org]

- 18. researchgate.net [researchgate.net]

- 19. ijpsjournal.com [ijpsjournal.com]

- 20. mdpi.com [mdpi.com]

- 21. Synthesis, characterization and evaluation of antioxidant activities of some novel chalcones analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 22. jchr.org [jchr.org]

- 23. jpscc.samipubco.com [jpscc.samipubco.com]

cytotoxicity assay protocol for (2E)-1,3-Bis(2-chlorophenyl)prop-2-en-1-one

Application Note: Cytotoxicity Profiling of (2E)-1,3-Bis(2-chlorophenyl)prop-2-en-1-one

-Unsaturated Ketone (Chalcone)Executive Summary

(2E)-1,3-Bis(2-chlorophenyl)prop-2-en-1-one (commonly referred to as 2,2'-dichlorochalcone) is a synthetic flavonoid derivative characterized by two phenyl rings connected by an

While this compound exhibits potent antiproliferative activity against various cancer cell lines (e.g., MCF-7, A549), its high lipophilicity and poor aqueous solubility present significant challenges in reproducibility. This application note details a validated protocol for assessing its cytotoxicity using metabolic competence assays (MTT/MTS), with specific emphasis on solvent handling to prevent micro-precipitation, which often yields false-negative results.

Pre-Assay Considerations: Solubility & Stability

The Challenge:

The presence of chlorine atoms at the ortho positions of both phenyl rings significantly increases lipophilicity compared to unsubstituted chalcones. In aqueous cell culture media, this compound will precipitate at concentrations

Critical Solvent Protocol:

-

Stock Preparation: Dissolve the neat powder in sterile-filtered DMSO (Dimethyl Sulfoxide) to a concentration of 20 mM . Vortex for 30 seconds.

-

Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Avoid repeated freeze-thaw cycles.

-

-

Working Solutions (Serial Dilution):

-

Do NOT dilute the DMSO stock directly into the culture media in one step.

-

Perform intermediate dilutions in DMSO first to keep the solvent concentration constant.

-

Final Vehicle Concentration: The final concentration of DMSO in the cell well must be

(v/v), ideally

-

Primary Cytotoxicity Assay Protocol (MTT)

This protocol utilizes the reduction of tetrazolium salts (MTT) by mitochondrial succinate dehydrogenase in metabolically active cells.

Materials Required

-

Cell Lines: A549 (Lung Carcinoma) or MCF-7 (Breast Adenocarcinoma).

-

Reagents: MTT (5 mg/mL in PBS), DMSO (Solubilization grade).

-

Instrumentation: Microplate reader (Absorbance: 570 nm).

Step-by-Step Methodology

Step 1: Cell Seeding (Day 0)

-

Harvest cells in the exponential growth phase.

-

Resuspend in complete media (RPMI-1640 or DMEM + 10% FBS).

-

Density Optimization: Seed 5,000 – 8,000 cells/well in a 96-well clear-bottom plate.

-

Note: Chalcones often induce G2/M arrest; over-seeding will mask cytostatic effects.

-

-

Incubate for 24 hours at 37°C, 5% CO

to allow attachment.

Step 2: Compound Treatment (Day 1)

-

Prepare a 2x Working Solution of the compound in complete media.

-

Dose Range: 0.1, 0.5, 1, 5, 10, 50, 100

M.

-

-

Remove the old media from the wells (carefully, do not disturb the monolayer).

-

Add 100

L of fresh media containing the compound. -

Controls (Triplicates):

-

Negative Control: Media only (Blank).

-

Vehicle Control: Media + 0.1% DMSO (Critical for baseline).

-

Positive Control: Doxorubicin (1

M) or Paclitaxel.

-

-

Incubate for 48 hours . (24h is often too short for chalcone-induced apoptotic cascades).

Step 3: MTT Addition & Readout (Day 3)

-

Add 10

L of MTT stock (5 mg/mL) to each well. Final concentration: 0.5 mg/mL. -

Incubate for 3–4 hours at 37°C. Observe for purple formazan crystals.

-

Carefully aspirate the supernatant.

-

Add 100

L of DMSO to dissolve the crystals. -

Shake the plate on an orbital shaker for 10 minutes (protected from light).

-

Measure absorbance at 570 nm (Reference wavelength: 630 nm).

Data Analysis & Interpretation

Calculation:

Calculate the percentage of cell viability using the formula:

Expected Outcomes:

-

IC

Estimation: 2,2'-dichlorochalcone typically exhibits an IC -

Curve Shape: A steep drop in viability often indicates necrosis or rapid membrane disruption, whereas a sigmoidal curve suggests programmed cell death (apoptosis).

Summary Table: Troubleshooting Common Issues

| Observation | Probable Cause | Corrective Action |

| High variance between triplicates | Micro-precipitation of compound | Sonicate stock solution; ensure DMSO < 0.5%. |

| High background in blanks | Phenol red interference or contamination | Use phenol-red free media or subtract 630nm reference. |

| No toxicity at 100 | Compound degradation | Chalcones are light-sensitive. Store stocks in amber tubes. |

Mechanistic Validation (Secondary Assays)

To confirm that the observed cytotoxicity is due to the specific pharmacophore (Michael acceptor) and not general stress, the following pathway validation is recommended.

Mechanism of Action Diagram

Figure 1: Proposed cytotoxic mechanism. The electrophilic enone system targets thiol groups on tubulin and glutathione (GSH), leading to mitotic arrest and oxidative stress [1, 4].

Experimental Workflow Diagram

Figure 2: Optimized workflow for lipophilic chalcone cytotoxicity screening.

References

-

Modzelewska, A. et al. (2016). "Anticancer activities of novel chalcone derivatives."[1][2][3][4] European Journal of Medicinal Chemistry.

-

Riss, T.L. et al. (2013). "Cell Viability Assays: MTT Protocol." Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.

-

Echeverria, C. et al. (2009). "Antitumor activity of new chalcone derivatives in human breast cancer cells." International Journal of Molecular Sciences.

-

Karthikeyan, C. et al. (2015). "Advances in chalcones with antimitotic activity." Anti-Cancer Agents in Medicinal Chemistry.

Sources

Application Notes & Protocols: A Comprehensive Guide to Determining Chalcone Solubility in Biological Media

Abstract

Chalcones, a prominent class of polyphenolic compounds belonging to the flavonoid family, have garnered significant attention in drug discovery due to their diverse pharmacological activities.[1] However, their therapeutic potential is often hampered by poor aqueous solubility, which can significantly impact bioavailability and in vivo efficacy.[1] This document provides a detailed, scientifically grounded protocol for researchers, scientists, and drug development professionals to accurately assess the solubility of chalcone derivatives in relevant biological media. The protocols outlined herein are designed to be self-validating, incorporating best practices and explaining the scientific rationale behind key experimental choices.

Introduction: The Solubility Challenge of Chalcones

Chalcones are characterized by a 1,3-diaryl-2-propen-1-one scaffold, an open-chain flavonoid structure that distinguishes them from many other members of this class.[2][3] This α,β-unsaturated ketone system is crucial for their biological activity, which spans anti-inflammatory, antimicrobial, antioxidant, and anticancer properties.[4][5]

Despite their therapeutic promise, the lipophilic nature of the two aromatic rings often leads to low solubility in aqueous environments, a critical hurdle in drug development.[1] Accurate determination of solubility in biorelevant media is therefore a cornerstone of preclinical assessment, providing essential data for:

-

Lead optimization: Guiding medicinal chemistry efforts to improve physicochemical properties.

-

Formulation development: Informing the design of effective drug delivery systems.

-

Bioavailability prediction: Establishing a correlation between in vitro dissolution and in vivo absorption.

This guide presents a robust protocol based on the well-established shake-flask method for determining thermodynamic solubility, which remains the gold standard for its reliability.[6] We will also discuss considerations for kinetic solubility assays, which are valuable for high-throughput screening in early-stage discovery.[1][3][7]

Foundational Principles: Understanding Chalcone Solubility

The solubility of a chalcone is influenced by several factors, including the substitution patterns on its two aromatic rings (Ring A and Ring B). The presence of polar functional groups, such as hydroxyl (-OH) or methoxy (-OCH3) groups, can enhance aqueous solubility, while lipophilic substituents will decrease it. Furthermore, the solubility of ionizable chalcones will be pH-dependent.

Thermodynamic vs. Kinetic Solubility

It is crucial to distinguish between two key solubility measurements:

-

Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent at a given temperature and pressure, when the solid and solution phases are in equilibrium.[6] The shake-flask method is the definitive technique for its determination.[6]

-

Kinetic Solubility: This measures the concentration of a compound at the point of precipitation from a supersaturated solution, typically generated by adding a concentrated DMSO stock solution to an aqueous buffer.[1][3][7] While faster and amenable to high-throughput screening, kinetic solubility values are generally higher than thermodynamic solubility and can be influenced by the experimental conditions.[7]

This protocol will focus on the determination of thermodynamic solubility to provide the most accurate and reliable data for drug development decisions.

Experimental Workflow: A Visual Guide

The following diagram illustrates the overall workflow for determining the solubility of a chalcone derivative in a selected biological medium.

Caption: Workflow for determining chalcone solubility.

Detailed Protocols

Preparation of Simulated Biological Media

Accurate preparation of biorelevant media is critical for obtaining meaningful solubility data. The following are standard recipes for Simulated Gastric Fluid (SGF) and Simulated Intestinal Fluid (SIF) without enzymes, as the primary focus is on the physicochemical solubility of the chalcone.

Table 1: Composition of Simulated Biological Media

| Component | Simulated Gastric Fluid (SGF, pH 1.2) | Simulated Intestinal Fluid (SIF, pH 6.8) |

| Sodium Chloride (NaCl) | 2.0 g | - |

| Potassium Dihydrogen Phosphate (KH2PO4) | - | 6.8 g |

| Sodium Hydroxide (NaOH) | q.s. to pH 1.2 | q.s. to pH 6.8 |

| Hydrochloric Acid (HCl) | q.s. to pH 1.2 | - |

| Purified Water | q.s. to 1000 mL | q.s. to 1000 mL |

Source: Adapted from United States Pharmacopeia (USP) guidelines.[8]

Protocol for Media Preparation:

-

SGF (pH 1.2): Dissolve 2.0 g of NaCl in approximately 800 mL of purified water. Adjust the pH to 1.2 using concentrated HCl. Add purified water to a final volume of 1000 mL.

-

SIF (pH 6.8): Dissolve 6.8 g of KH2PO4 in approximately 250 mL of purified water. Add 77 mL of 0.2 M NaOH and adjust the pH to 6.8 with either 0.2 M NaOH or 0.2 M HCl. Add purified water to a final volume of 1000 mL.

Thermodynamic Solubility Assay: The Shake-Flask Method

This method is considered the "gold standard" for determining equilibrium solubility.[6]

Materials:

-

Chalcone derivative (solid powder)

-

Prepared biological medium (SGF or SIF)

-

Glass vials with screw caps

-

Orbital shaker with temperature control (incubator)

-

Centrifuge or syringe filters (0.22 µm, PTFE or other suitable material)

-

Analytical balance

-

HPLC-UV or UV-Vis spectrophotometer

Step-by-Step Protocol:

-

Addition of Excess Solid: Add an excess amount of the solid chalcone to a glass vial. "Excess" means that undissolved solid should be visible at the end of the experiment. A starting point is to add approximately 1-5 mg of the chalcone to 1 mL of the biological medium.

-

Equilibration: Cap the vials tightly and place them in an orbital shaker set to a constant temperature, typically 37°C to simulate physiological conditions. Agitate the samples for a sufficient duration to reach equilibrium. For many compounds, 24 to 48 hours is adequate.[9] A preliminary time-course experiment can be conducted to determine the optimal equilibration time for a specific chalcone.

-

Phase Separation: After equilibration, remove the vials and allow them to stand for a short period to let the larger particles settle. To separate the undissolved solid from the saturated solution, either:

-

Centrifugation: Centrifuge the vials at a high speed (e.g., 14,000 rpm for 10 minutes).

-

Filtration: Withdraw the supernatant using a syringe and filter it through a 0.22 µm syringe filter. Crucially, the first few drops of the filtrate should be discarded to avoid any potential adsorption of the chalcone onto the filter membrane.

-

-

Sample Collection and Dilution: Carefully collect the clear supernatant (the saturated solution). It may be necessary to dilute the supernatant with the mobile phase (for HPLC) or the biological medium (for UV-Vis) to bring the concentration within the linear range of the calibration curve.

-

Quantification: Analyze the concentration of the dissolved chalcone in the supernatant using a validated analytical method (see Section 4.3).

Quantification of Dissolved Chalcone

Accurate quantification is paramount. HPLC with UV detection is the preferred method due to its specificity and sensitivity. UV-Vis spectrophotometry can be a simpler alternative if the chalcone has a strong chromophore and there are no interfering substances in the medium.

4.3.1. High-Performance Liquid Chromatography (HPLC) Method

Reverse-phase HPLC (RP-HPLC) is highly effective for separating and quantifying chalcones.[2][10]

Table 2: Typical HPLC Parameters for Chalcone Analysis

| Parameter | Recommended Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm)[2] |

| Mobile Phase | Isocratic or gradient elution with Methanol:Water or Acetonitrile:Water, often with 0.1% formic acid.[10] A common starting point is an 80:20 (v/v) mixture of methanol and water.[2] |

| Flow Rate | 0.8 - 1.2 mL/min[2] |

| Column Temperature | 30-40 °C[2] |

| Detection Wavelength | Chalcones typically have strong absorbance between 310-370 nm.[2] The optimal wavelength should be determined by running a UV-Vis scan of the specific chalcone. |

| Injection Volume | 10 - 20 µL[2] |

Protocol for HPLC Quantification:

-

Prepare a Calibration Curve: Prepare a series of standard solutions of the chalcone of known concentrations in the mobile phase. A typical range is 1-100 µg/mL.[10]

-

Analyze Standards: Inject the standard solutions into the HPLC system and record the peak areas.

-

Construct the Calibration Curve: Plot the peak area versus the concentration of the standards and perform a linear regression. The R² value should be > 0.995 for a valid calibration.

-

Analyze Samples: Inject the diluted supernatant from the solubility assay and record the peak area.

-

Calculate Concentration: Use the linear regression equation from the calibration curve to determine the concentration of the chalcone in the diluted sample. Remember to account for the dilution factor to calculate the final solubility in the original supernatant.

4.3.2. UV-Vis Spectrophotometry Method

This method is faster but less specific than HPLC. Its suitability must be confirmed by checking for potential interference from the biological media components.

Protocol for UV-Vis Quantification:

-

Determine λmax: Scan a dilute solution of the chalcone in the relevant biological medium across a UV-Vis spectrum (e.g., 200-500 nm) to identify the wavelength of maximum absorbance (λmax).

-

Prepare a Calibration Curve: Prepare a series of standard solutions of the chalcone of known concentrations in the same biological medium used for the solubility test.

-

Measure Absorbance: Measure the absorbance of each standard at the predetermined λmax.

-

Construct the Calibration Curve: Plot absorbance versus concentration and perform a linear regression (R² > 0.995).

-

Analyze Samples: Measure the absorbance of the diluted supernatant from the solubility assay.

-

Calculate Concentration: Use the calibration curve's linear equation to determine the concentration of the chalcone in the diluted sample, and then calculate the original solubility, accounting for the dilution.

Data Interpretation and Reporting

The solubility of the chalcone should be reported in standard units, typically µg/mL or µM. It is essential to specify the biological medium, the temperature, and the method used (e.g., "Thermodynamic solubility in SIF at 37°C, determined by the shake-flask method and quantified by HPLC-UV").

Caption: Key factors that influence chalcone solubility.

Trustworthiness and Self-Validation

To ensure the trustworthiness of the results, the following self-validating steps should be incorporated into the protocol:

-

Visual Confirmation: Always visually inspect the vials after equilibration to confirm the presence of excess undissolved solid.

-

Calibration Curve Linearity: A high coefficient of determination (R² > 0.995) for the analytical calibration curve is mandatory.

-

Control Compounds: Include a control compound with known solubility in the same biological medium to validate the experimental setup and procedure.

-